molecular formula C7H6N2O3 B15052127 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one

7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B15052127
M. Wt: 166.13 g/mol
InChI Key: ZRMKJTYAICJZEZ-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by its unique structure, which includes a hydroxyl group at the 7th position and a methyl group at the 3rd position on the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate in the presence of sodium ethoxide in ethanol. This reaction produces ethyl 6-hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylates, which can be further hydrolyzed to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted isoxazoles

Scientific Research Applications

7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific functional groups and their positions on the isoxazole ring

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

7-hydroxy-3-methyl-4H-[1,2]oxazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C7H6N2O3/c1-3-6-7(12-9-3)4(10)2-5(11)8-6/h2H,1H3,(H2,8,10,11)

InChI Key

ZRMKJTYAICJZEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1NC(=O)C=C2O

Origin of Product

United States

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